1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-17-6-9(15-16-17)11(19)13-3-4-18-7-14-8-2-5-21-10(8)12(18)20/h2,5-7H,3-4H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQAKADDTLPUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized via multi-step synthetic routes. One of the common approaches involves the cyclization of an appropriate precursor, typically under controlled conditions to ensure selectivity and yield. The following is a simplified synthetic route:
Formation of Precursor: : React 4-oxothieno[3,2-d]pyrimidine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to obtain ethyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate.
Cyclization: : Treat ethyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate with hydrazine hydrate to form the corresponding hydrazide.
Triazole Formation: : React the hydrazide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, production scales up the reaction to large volumes using optimized reactors that ensure precise temperature control and mixing. Continuous flow reactors are often preferred to enhance efficiency and consistency. Purification involves crystallization and recrystallization techniques to achieve high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : The triazole ring can be oxidized under specific conditions to introduce oxygen functionalities.
Reduction: : Selective reduction of the carbonyl group in the 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl moiety.
Substitution: : The compound's active sites allow for various nucleophilic and electrophilic substitutions, modifying its biological activity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, under basic or acidic conditions, can introduce functional groups at specific sites.
Major Products Formed
Oxidation: : Generates ketones or alcohols, enhancing solubility.
Reduction: : Forms secondary alcohols or reduced heterocycles, modifying electronic properties.
Substitution: : Produces derivatives with varied biological activities, such as enhanced antimicrobial properties.
Scientific Research Applications
1-Methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has wide-ranging applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Serves as a molecular probe for investigating biochemical pathways.
Medicine: : Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: : Used in the development of advanced materials, such as polymers and coatings with unique properties.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Binding to Enzymes: : Inhibits the activity of target enzymes involved in critical biological processes.
DNA Intercalation: : Intercalates into DNA strands, disrupting replication and transcription.
Receptor Modulation: : Modulates receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thieno-pyrimidine core distinguishes the target compound from analogs with benzothieno-pyrimidine, pyrido-pyrimidine, or thiopyrano-thieno-pyrimidine systems (Table 1).
Table 1: Structural Comparison of Core Heterocycles
- Thieno vs. Benzothieno Cores: The benzothieno-pyrimidine derivatives () exhibit anti-inflammatory activity via COX-2 inhibition, attributed to electron-withdrawing sulfonamide thio-groups enhancing target binding .
- Pyrido-pyrimidine vs. Thieno-pyrimidine: Pyrido-pyrimidine derivatives () incorporate a pyridine ring, increasing hydrophilicity compared to the sulfur-containing thieno system. This difference may influence solubility and membrane permeability .
Substituent and Linker Effects
The ethyl linker and terminal triazole carboxamide group in the target compound contrast with thioether, sulfonamide, or ester substituents in analogs (Table 2).
Table 2: Substituent and Pharmacological Profiles
- Triazole Carboxamide vs. Sulfonamide Thio-Groups : The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to sulfonamide thio-groups, which rely on sulfur’s electron-deficient nature for covalent or polar interactions .
Biological Activity
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, with CAS number 1904303-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 304.33 g/mol
- Structure : The compound features a triazole ring fused with a thieno[3,2-d]pyrimidine moiety, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole and pyrimidine frameworks exhibit notable anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
Key Findings :
- A study demonstrated that derivatives of triazole exhibited significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound showed IC values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 1-methyl-N-(...) | MCF-7 | 1.1 |
| 1-methyl-N-(...) | HCT-116 | 2.6 |
| 1-methyl-N-(...) | HepG2 | 1.4 |
The compound's ability to inhibit TS was corroborated by molecular docking studies which indicated strong binding affinities to the enzyme's active site.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have reported that derivatives with similar structures effectively inhibited the growth of Escherichia coli and Staphylococcus aureus.
Research Highlights :
- In vitro assays revealed that certain derivatives demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
Study on Anticancer Activity
A recent study synthesized a series of triazole derivatives and evaluated their anticancer properties against multiple cell lines. Among these, the compound similar to 1-methyl-N-(...) showed superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil due to its mechanism of TS inhibition .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole derivatives highlighted that compounds structurally related to 1-methyl-N-(...) exhibited potent activity against clinically relevant bacterial strains. This study utilized both disk diffusion methods and broth microdilution techniques to establish efficacy .
Q & A
Q. Critical Factors for Yield :
- Temperature control during cyclocondensation (exceeding 100°C degrades the thienopyrimidinone core) .
- Stoichiometric ratios of Cu(I) catalysts (1.2–1.5 equivalents) to minimize side products in CuAAC .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include the triazole proton (δ 8.6–8.8 ppm) and thienopyrimidinone carbonyl (δ 11.5–11.6 ppm) .
- ¹³C NMR : Confirms carboxamide carbonyl (δ 165–170 ppm) and pyrimidinone C=O (δ 175–180 ppm) .
- LC-MS : Validates molecular weight (e.g., ESI-MS m/z ~420–450) and purity (>98% via HPLC) .
- IR Spectroscopy : Detects amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Advanced: How can structural contradictions in reported synthetic pathways be resolved?
Case Study :
A common discrepancy involves the oxidation state of the thienopyrimidinone ring. For example:
- : Uses KMnO₄ for oxidation but risks over-oxidation to sulfone derivatives.
- : Employs milder CrO₃ in acetic acid to preserve the thiophene sulfur .
Q. Resolution Strategy :
- TLC Monitoring : Track reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
- Post-Reaction Analysis : Compare ¹H NMR shifts of the 4-oxo group (δ 11.5 ppm vs. sulfone derivatives at δ 12.2 ppm) .
Advanced: How to design structure-activity relationship (SAR) studies targeting kinase inhibition?
Q. Methodological Framework :
Core Modifications :
- Replace the 4-oxothienopyrimidinone with pyrido[2,3-d]pyrimidinone to assess solubility vs. activity trade-offs .
- Vary triazole substituents (e.g., methyl vs. phenyl) to probe steric effects .
Biological Assays :
- In vitro kinase profiling : Screen against EGFR, VEGFR, and CDK2 using ATP-binding assays .
- IC₅₀ Comparisons : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory potency .
Q. Example SAR Table :
| Substituent (R) | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| -CH₃ | 12.4 | 8.2 |
| -Cl | 9.1 | 5.6 |
| -OCH₃ | 15.7 | 12.8 |
Advanced: What computational strategies predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key findings:
- The triazole carboxamide forms hydrogen bonds with Lys721 .
- The thienopyrimidinone 4-oxo group interacts with Thr830 via water-mediated bonds.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC₅₀ values .
Basic: How to optimize solubility for in vitro assays without compromising activity?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS (5% v/v) for stock solutions, diluted to ≤0.1% DMSO in assays .
- Prodrug Strategies : Introduce phosphate esters at the triazole methyl group, cleaved enzymatically in vivo .
- Micronization : Reduce particle size to <10 µm via ball milling to enhance dissolution rates .
Advanced: What in vivo models are suitable for assessing pharmacokinetics?
Q. Methodological Answer :
- Rodent Models :
- Pharmacokinetics : Single-dose IV/PO administration in Sprague-Dawley rats; monitor plasma levels via LC-MS/MS .
- Metabolite Identification : Liver microsome assays to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .
- Toxicology : 28-day repeat-dose study in mice, focusing on hepatic and renal biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
